molecular formula C9H11NO B3368227 3-Ethyl-4-imino-5-methyl-2,5-cyclohexadien-1-one CAS No. 206439-01-2

3-Ethyl-4-imino-5-methyl-2,5-cyclohexadien-1-one

Cat. No.: B3368227
CAS No.: 206439-01-2
M. Wt: 149.19 g/mol
InChI Key: SZODJRRNURLJNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-4-imino-5-methyl-2,5-cyclohexadien-1-one is an organic compound with the molecular formula C₉H₁₁NO It is a derivative of cyclohexadienone, characterized by the presence of an ethyl group, an imino group, and a methyl group attached to the cyclohexadienone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-4-imino-5-methyl-2,5-cyclohexadien-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-ethyl-5-methylcyclohex-2-en-1-one with an appropriate amine under acidic conditions to introduce the imino group. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The starting materials are mixed in a reactor, and the reaction is monitored to maintain optimal conditions. After the reaction is complete, the product is purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-imino-5-methyl-2,5-cyclohexadien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted cyclohexadienones depending on the reagents used.

Scientific Research Applications

3-Ethyl-4-imino-5-methyl-2,5-cyclohexadien-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-ethyl-4-imino-5-methyl-2,5-cyclohexadien-1-one involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their function. The compound may also undergo redox reactions, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-6-methylquinoneimine
  • 2,5-Cyclohexadien-1-one, 2,4,6-trichloro-4-ethyl

Uniqueness

3-Ethyl-4-imino-5-methyl-2,5-cyclohexadien-1-one is unique due to its specific substitution pattern on the cyclohexadienone ring. This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

IUPAC Name

3-ethyl-4-imino-5-methylcyclohexa-2,5-dien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-3-7-5-8(11)4-6(2)9(7)10/h4-5,10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZODJRRNURLJNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)C=C(C1=N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10942841
Record name 3-Ethyl-4-imino-5-methylcyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10942841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206439-01-2
Record name 2,5-Cyclohexadien-1-one, 3-ethyl-4-imino-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206439012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethyl-4-imino-5-methylcyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10942841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethyl-4-imino-5-methyl-2,5-cyclohexadien-1-one
Reactant of Route 2
3-Ethyl-4-imino-5-methyl-2,5-cyclohexadien-1-one
Reactant of Route 3
3-Ethyl-4-imino-5-methyl-2,5-cyclohexadien-1-one
Reactant of Route 4
3-Ethyl-4-imino-5-methyl-2,5-cyclohexadien-1-one
Reactant of Route 5
3-Ethyl-4-imino-5-methyl-2,5-cyclohexadien-1-one
Reactant of Route 6
3-Ethyl-4-imino-5-methyl-2,5-cyclohexadien-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.